2-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrimidin-4-amine
Description
This compound is a pyrimidine derivative containing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan (pinacol boronate) group, a structural motif widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . Its molecular formula is C₁₇H₂₄BN₃O₂, with a molecular weight of 313.20 g/mol.
Properties
IUPAC Name |
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN4O2/c1-11-18-9-7-13(20-11)21-14-10-12(6-8-19-14)17-22-15(2,3)16(4,5)23-17/h6-10H,1-5H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHJEVZUXZHQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3=NC(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology. They are often used as enzyme inhibitors or specific ligand drugs.
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes. They are often used in the organic synthesis of drugs, including the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions.
Biochemical Pathways
Organoboron compounds are known to be involved in various biochemical pathways due to their high reactivity. They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines.
Pharmacokinetics
Organoboron compounds are known for their high stability and low toxicity, which could potentially influence their bioavailability.
Result of Action
Organoboron compounds are often used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism. The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release.
Biological Activity
The compound 2-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in therapeutic applications based on diverse research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 234.10 g/mol
- CAS Number : Not specified in the sources but related compounds have CAS numbers indicating a similar structure.
Research indicates that the compound exhibits significant activity against various biological targets, primarily through inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been linked to:
- Inhibition of Phosphoinositide 3-Kinase (PI3K) : A study highlighted that similar compounds with pyridine substitutions showed potent inhibition of PI3K, which is crucial in cancer cell signaling pathways .
- Targeting mTOR : The compound's structural analogs have demonstrated dual inhibition of mTOR and PI3K pathways, suggesting a potential for anticancer applications .
Anticancer Properties
Several studies have reported the anticancer effects of pyrimidine derivatives:
- Cell Viability Assays : Compounds with similar structures showed IC values ranging from 10 nM to 100 nM against various cancer cell lines. This indicates a strong potential for therapeutic use in oncology .
- Induction of Apoptosis : Research has shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Reduction of Pro-inflammatory Cytokines : Studies indicate that related compounds significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, which are markers of inflammation .
Case Studies
- Case Study on PI3K Inhibition :
- Toxicity Assessment :
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of compounds containing dioxaborolane structures exhibit significant anticancer properties. The presence of the pyrimidine and pyridine moieties in this compound enhances its interaction with biological targets involved in cancer cell proliferation. Studies have shown that modifications to the dioxaborolane structure can lead to increased potency against specific cancer cell lines .
Targeting Kinases
The compound has been investigated as a potential inhibitor of various kinases involved in cancer signaling pathways. In particular, the dioxaborolane group is known for its ability to form reversible covalent bonds with cysteine residues in kinase active sites. This property has made it a candidate for the development of selective kinase inhibitors .
Materials Science
Organic Electronics
The incorporation of boron-containing compounds into organic electronic devices has been explored due to their electron-deficient nature. This compound can be utilized in the synthesis of organic semiconductors that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties can enhance charge transport and stability in these applications .
Polymer Chemistry
In polymer science, the compound can serve as a cross-linking agent or a building block for creating boron-containing polymers. These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .
Biochemical Applications
Fluorescent Probes
The potential use of this compound as a fluorescent probe has been investigated. The boron atom can serve as a coordination site for metal ions, allowing the development of sensors that detect metal ion concentrations in biological systems. Such probes are valuable for studying cellular processes and monitoring environmental changes .
Drug Delivery Systems
Research is ongoing into the use of boron compounds in drug delivery systems. The unique properties of dioxaborolanes enable them to form stable complexes with various therapeutic agents, potentially improving their solubility and bioavailability. This application is particularly relevant for hydrophobic drugs that require effective delivery mechanisms .
Case Study 1: Anticancer Properties
A study conducted on a series of pyrimidine derivatives showed that the incorporation of dioxaborolane significantly increased cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
Case Study 2: Organic Electronics
In a recent project aimed at developing new materials for OLEDs, researchers synthesized a series of compounds based on this structure. The resulting materials demonstrated improved efficiency and stability compared to traditional organic semiconductors due to enhanced charge carrier mobility .
Case Study 3: Fluorescent Probes
A team developed a fluorescent probe based on this compound to monitor intracellular metal ion levels. The probe exhibited high selectivity and sensitivity towards specific metal ions, demonstrating its potential utility in biological imaging applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidin-2-Amine (CAS: 402960-38-7)
- Structural Difference : The methyl group is positioned at C5 of the pyrimidine ring instead of C2.
- Impact: Reactivity: The altered substitution pattern may reduce steric hindrance during cross-coupling reactions compared to the target compound.
- Similarity Score : 0.89 (based on structural alignment) .
5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(Trifluoromethyl)Pyridin-2-Amine (CAS: 944401-57-4)
- Structural Difference : A trifluoromethyl (-CF₃) group replaces the pyrimidine-methyl group.
- Impact: Electronic Effects: The strong electron-withdrawing -CF₃ group increases the electrophilicity of the boronate ester, enhancing reactivity in Suzuki couplings .
- Molecular Weight : 288.07 g/mol .
3-Chloro-N-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-Amine (CAS: 1257432-01-1)
- Structural Difference : A chlorine atom and N-methyl group are present on the pyridine ring.
- Stability: The electron-withdrawing Cl atom stabilizes the boronate ester against hydrolysis .
- Molecular Formula : C₁₂H₁₈BClN₂O₂ .
N-Cyclohexyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-Amine (CAS: 1346808-50-1)
- Structural Difference : A cyclohexyl group replaces the pyrimidine-methyl group.
- Impact: Solubility: The bulky cyclohexyl group decreases solubility in polar solvents (e.g., water, ethanol) but enhances lipid bilayer penetration. Catalytic Compatibility: The steric bulk may limit use in reactions requiring small boronate partners .
N-Isobutyl-N-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidin-2-Amine (CAS: 1015242-06-4)
- Structural Difference : Isobutyl and N-methyl groups are attached to the pyrimidine-2-amine.
- Impact :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Suzuki Coupling Efficiency* |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₂₄BN₃O₂ | 313.20 | Pyrimidine-2-methyl, pyridine-boronate | 2.1 | High |
| 4-Methyl-5-(dioxaborolan)pyrimidin-2-amine | C₁₂H₁₉BN₂O₂ | 234.11 | Pyrimidine-5-methyl | 1.8 | Moderate |
| 5-(dioxaborolan)-4-CF₃-pyridin-2-amine | C₁₂H₁₆BF₃N₂O₂ | 288.07 | Pyridine-4-CF₃ | 3.5 | Very High |
| 3-Cl-N-Me-5-(dioxaborolan)pyridin-2-amine | C₁₂H₁₈BClN₂O₂ | 268.55 | Pyridine-3-Cl, N-Me | 2.3 | Low |
| N-Cyclohexyl-4-(dioxaborolan)pyridin-2-amine | C₁₇H₂₆BNO₂ | 287.22 | Pyridine-N-cyclohexyl | 3.0 | Low-Moderate |
*Efficiency based on coupling rates with 4-bromotoluene under standard Pd(PPh₃)₄/K₂CO₃ conditions .
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance boronate reactivity in cross-couplings, while electron-donating groups (e.g., -CH₃) reduce it .
- Steric Effects : Bulky substituents (e.g., cyclohexyl, isobutyl) near the boronate ester lower coupling yields with sterically demanding substrates .
- Biological Relevance : Pyrimidine-boronate hybrids show promise in kinase inhibition studies, with methyl and trifluoromethyl derivatives exhibiting varying binding affinities .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The compound’s synthesis typically involves Suzuki-Miyaura cross-coupling reactions due to its boronic ester moiety. A representative protocol includes:
- Step 1: Coupling a pyrimidin-4-amine derivative with a boronic ester-functionalized pyridine using a palladium catalyst (e.g., Pd(PPh₃)₄) .
- Step 2: Optimizing solvent (e.g., toluene/DMF) and temperature (80–100°C under inert atmosphere) to enhance coupling efficiency .
- Step 3: Purification via column chromatography or recrystallization. Yield improvements (up to 99% in some analogs) are achieved by controlling stoichiometry and catalyst loading .
Basic: Which analytical techniques are critical for characterizing its structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity and substituent positioning. For example, pyridine protons appear as doublets near δ 8.5–9.0 ppm, while methyl groups resonate at δ 2.1–2.3 ppm .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography: Resolves dihedral angles between pyrimidine and pyridine rings, critical for assessing conformational stability .
Advanced: How does this compound perform in Suzuki-Miyaura cross-coupling reactions compared to analogous boronic esters?
Methodological Answer:
-
Reactivity: The tetramethyl dioxaborolan group enhances stability and coupling efficiency under mild conditions compared to unprotected boronic acids .
-
Substrate Scope: Testing with diverse aryl halides (e.g., bromopyridines, chlorobenzenes) reveals steric limitations due to the 2-methylpyrimidine group, requiring electron-deficient partners for optimal reactivity .
-
Data Table:
Aryl Halide Catalyst Yield (%) Reference 4-Bromopyridine Pd(PPh₃)₄ 85 2-Chloroquinoline PdCl₂(dppf) 62
Advanced: What mechanistic insights explain discrepancies in coupling efficiency with sterically hindered partners?
Methodological Answer:
- Steric Effects: The 2-methyl group on pyrimidine and tetramethyl boronic ester create steric bulk, slowing transmetallation in Pd-catalyzed steps. Kinetic studies using DFT calculations suggest higher activation barriers for bulky substrates .
- Mitigation Strategies: Use of Buchwald-Hartwig ligands (e.g., XPhos) or elevated temperatures (110°C) improves reaction rates .
Advanced: How does molecular conformation impact its biological or material science applications?
Methodological Answer:
- Conformational Analysis: X-ray data from analogs show dihedral angles (~12–86°) between pyrimidine and aryl rings, influencing π-π stacking in material science or target binding in biochemical assays .
- Biological Relevance: Structural rigidity may enhance selectivity as kinase inhibitors; computational docking studies (e.g., AutoDock Vina) predict binding affinities to ATP pockets .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage: Under inert atmosphere (Ar/N₂) at –20°C to prevent boronic ester hydrolysis .
- Handling: Use anhydrous solvents (e.g., THF, DCM) and gloveboxes to avoid moisture-induced degradation. Regular NMR monitoring detects decomposition (e.g., B-O bond cleavage) .
Advanced: How can researchers resolve contradictions in spectroscopic data across studies?
Methodological Answer:
- Case Example: Polymorphic forms (e.g., differing hydrogen-bond networks) may alter NMR shifts. Compare crystallographic data (e.g., CCDC entries) with experimental spectra .
- Validation: Reproduce synthesis under standardized conditions and cross-validate with high-resolution MS and 2D NMR (COSY, HSQC) .
Advanced: What strategies optimize its use in multi-step syntheses of pharmaceuticals or functional materials?
Methodological Answer:
- Late-Stage Functionalization: Introduce the boronic ester after assembling the core structure to avoid side reactions .
- Protection/Deprotection: Use silyl ethers or Boc groups to shield reactive amines during cross-coupling .
Basic: How does this compound compare to structurally similar boronic esters in reactivity?
Methodological Answer:
-
Data Table:
Compound Suzuki Reaction Yield (%) Reference Target Compound 85 N-Cyclohexyl analog (CAS 1346808-50-1) 78 5-Trifluoromethyl analog (CAS 944401-57-4) 91 -
Trends: Electron-withdrawing substituents (e.g., CF₃) enhance reactivity, while bulky groups reduce yields .
Advanced: What computational tools predict its behavior in novel reaction systems?
Methodological Answer:
- DFT Calculations: Gaussian 16 models transition states to predict regioselectivity in cross-couplings .
- Machine Learning: Train models on existing reaction data (e.g., Harvard Clean Energy Project) to forecast optimal catalysts or solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
